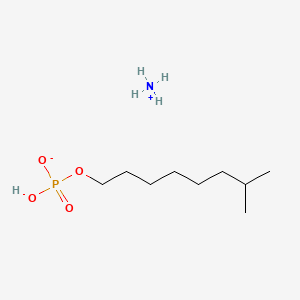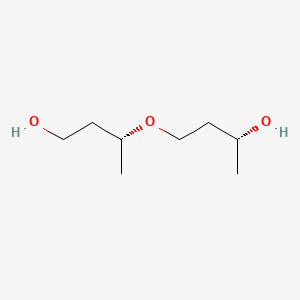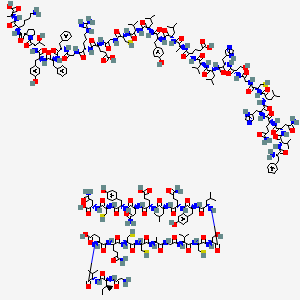
Insulin (ox), 9A-glycine-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Insulin is a peptide hormone produced by the beta cells of the pancreatic islets. It plays a crucial role in regulating carbohydrate, fat, and protein metabolism by promoting the uptake of glucose from the blood into fat, liver, and skeletal muscle cells . Insulin derived from sheep pancreas has been used historically in the treatment of diabetes, particularly before the advent of recombinant DNA technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of insulin from sheep pancreas involves several steps. Initially, the pancreas is harvested and homogenized. The homogenate is then subjected to acid-ethanol extraction to isolate insulin. The crude extract undergoes several purification steps, including precipitation, chromatography, and crystallization, to obtain pure insulin .
Industrial Production Methods: In industrial settings, the production of insulin from sheep pancreas follows a similar process but on a larger scale. The pancreas is collected from slaughterhouses, and the extraction and purification processes are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Insulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the insulin molecule to improve its stability, solubility, and bioavailability .
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled conditions to prevent degradation of the insulin molecule .
Major Products Formed: The major products formed from these reactions include modified insulin analogs with improved pharmacokinetic and pharmacodynamic properties. These analogs are designed to mimic the natural secretion of insulin more closely, providing better glycemic control for patients .
Scientific Research Applications
Insulin from sheep pancreas has been extensively used in scientific research. In chemistry, it serves as a model protein for studying peptide synthesis and folding. In biology, it is used to investigate the mechanisms of hormone action and signal transduction. In medicine, it has been a cornerstone in the treatment of diabetes, providing a life-saving therapy for millions of patients worldwide .
Mechanism of Action
Insulin exerts its effects by binding to the insulin receptor, a transmembrane protein found on the surface of target cells. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to a cascade of phosphorylation events. These events result in the translocation of glucose transporter proteins to the cell membrane, facilitating glucose uptake. Additionally, insulin inhibits gluconeogenesis and glycogenolysis in the liver, promoting glycogen synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include insulin derived from other animal sources, such as pigs (porcine insulin) and cows (bovine insulin), as well as recombinant human insulin and insulin analogs .
Uniqueness: Insulin from sheep pancreas is unique in its amino acid sequence, which differs slightly from that of human insulin. This difference can affect the immunogenicity and pharmacokinetics of the insulin, making it less ideal compared to recombinant human insulin. it has historical significance and has paved the way for the development of modern insulin therapies .
Properties
CAS No. |
12393-30-5 |
|---|---|
Molecular Formula |
C253H381N65O74S6 |
Molecular Weight |
5710 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C157H232N40O41S2.C96H149N25O33S4/c1-79(2)57-104(181-130(211)86(15)172-136(217)103(50-53-125(209)210)180-152(233)127(84(11)12)194-148(229)107(60-82(7)8)184-145(226)113(67-95-70-165-78-171-95)189-150(231)115(74-198)176-123(206)73-169-133(214)116(75-239)191-140(221)105(58-80(3)4)182-144(225)112(66-94-69-164-77-170-94)188-138(219)102(48-51-119(160)202)178-146(227)114(68-120(161)203)190-153(234)126(83(9)10)193-131(212)98(159)61-89-31-21-18-22-32-89)139(220)185-110(64-92-40-44-96(200)45-41-92)142(223)183-106(59-81(5)6)147(228)195-128(85(13)14)154(235)192-117(76-240)134(215)168-71-121(204)174-101(49-52-124(207)208)137(218)177-99(38-29-55-166-157(162)163)132(213)167-72-122(205)175-108(62-90-33-23-19-24-34-90)141(222)186-109(63-91-35-25-20-26-36-91)143(224)187-111(65-93-42-46-97(201)47-43-93)149(230)196-129(88(17)199)155(236)197-56-30-39-118(197)151(232)179-100(37-27-28-54-158)135(216)173-87(16)156(237)238;1-12-46(10)77(119-71(129)35-97)95(152)121-76(45(8)9)94(151)107-55(24-28-74(133)134)79(136)104-53(22-26-68(99)126)82(139)115-65(40-157)92(149)117-63(38-155)89(146)103-47(11)78(135)102-36-72(130)120-75(44(6)7)93(150)118-66(41-158)91(148)114-62(37-122)88(145)109-57(30-43(4)5)84(141)110-58(31-48-13-17-50(123)18-14-48)85(142)105-52(21-25-67(98)125)80(137)108-56(29-42(2)3)83(140)106-54(23-27-73(131)132)81(138)112-60(33-69(100)127)87(144)111-59(32-49-15-19-51(124)20-16-49)86(143)116-64(39-156)90(147)113-61(96(153)154)34-70(101)128/h18-26,31-36,40-47,69-70,77-88,98-118,126-129,198-201,239-240H,27-30,37-39,48-68,71-76,158-159H2,1-17H3,(H2,160,202)(H2,161,203)(H,164,170)(H,165,171)(H,167,213)(H,168,215)(H,169,214)(H,172,217)(H,173,216)(H,174,204)(H,175,205)(H,176,206)(H,177,218)(H,178,227)(H,179,232)(H,180,233)(H,181,211)(H,182,225)(H,183,223)(H,184,226)(H,185,220)(H,186,222)(H,187,224)(H,188,219)(H,189,231)(H,190,234)(H,191,221)(H,192,235)(H,193,212)(H,194,229)(H,195,228)(H,196,230)(H,207,208)(H,209,210)(H,237,238)(H4,162,163,166);13-20,42-47,52-66,75-77,122-124,155-158H,12,21-41,97H2,1-11H3,(H2,98,125)(H2,99,126)(H2,100,127)(H2,101,128)(H,102,135)(H,103,146)(H,104,136)(H,105,142)(H,106,140)(H,107,151)(H,108,137)(H,109,145)(H,110,141)(H,111,144)(H,112,138)(H,113,147)(H,114,148)(H,115,139)(H,116,143)(H,117,149)(H,118,150)(H,119,129)(H,120,130)(H,121,152)(H,131,132)(H,133,134)(H,153,154)/t86-,87-,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-;46-,47-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,75-,76-,77-/m00/s1 |
InChI Key |
RTGXYYOEUPGHEL-MZZIVSOOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


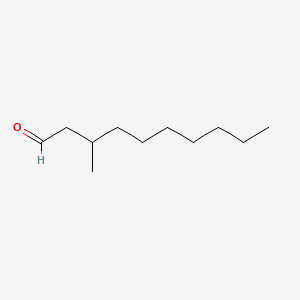
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
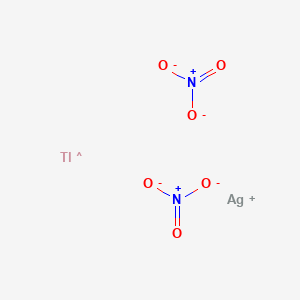
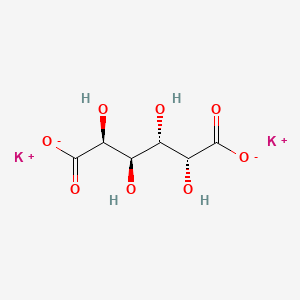
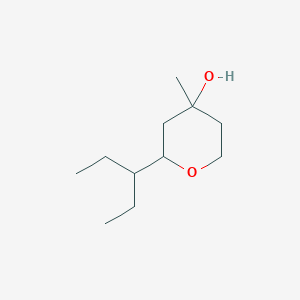
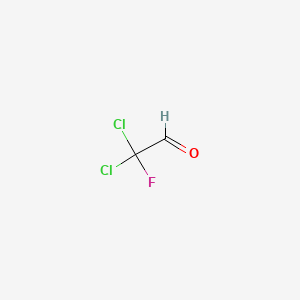
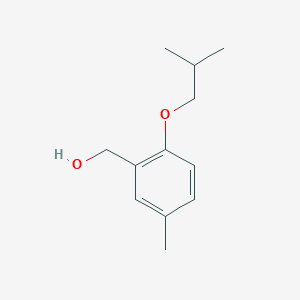
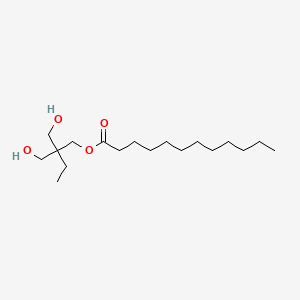
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
